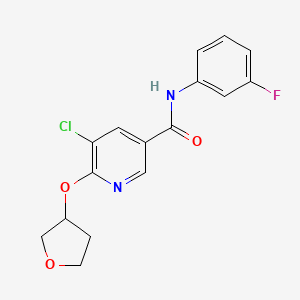
5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H14ClFN2O3 and its molecular weight is 336.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Nicotinamide derivatives are widely studied for their potential in drug design due to their biological importance. For instance, compounds like N-(4-bromophenyl)-5,6-dichloronicotinamide have been examined for their crystalline structures, which play a crucial role in understanding their biological activities as herbicidal, pesticidal, or fungicidal agents (Jethmalani et al., 1996). This highlights the potential of 5-Chloro-N-(3-Fluorophenyl)-6-((Tetrahydrofuran-3-Yl)Oxy)Nicotinamide in similar applications, given its structural similarity.
Herbicidal Activity
The synthesis and study of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid indicate significant herbicidal activity against various weeds (Yu et al., 2021). This suggests that this compound could potentially be explored for herbicidal properties, leveraging the nicotinamide backbone for developing new herbicides.
Antimicrobial and Antibacterial Activities
Research on 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole revealed their in vitro antimicrobial and antibacterial properties (Patel & Shaikh, 2010). The structural features of these compounds, including the nicotinamide moiety, contribute to their effectiveness, suggesting that similar compounds like this compound may also possess antimicrobial or antibacterial activities.
Potential in Neuroprotection
The novel Na+/Ca2+ exchange inhibitor, YM-244769, demonstrated efficiency in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006). Given its structural foundation on nicotinamide, this compound could be explored for similar neuroprotective properties, especially in conditions involving calcium dysregulation.
Antitumor Potential
Studies on co-crystals like 5-Fluorouracil-nicotinamide have shown potential anti-tumor effects, offering insights into the solubility, toxicity, and pharmacokinetic parameters that enhance drug performance (Zhang et al., 2020). This suggests that derivatives of nicotinamide, including this compound, could be valuable in developing novel antitumor therapies.
Propriétés
IUPAC Name |
5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c17-14-6-10(8-19-16(14)23-13-4-5-22-9-13)15(21)20-12-3-1-2-11(18)7-12/h1-3,6-8,13H,4-5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJTJJMHKKVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
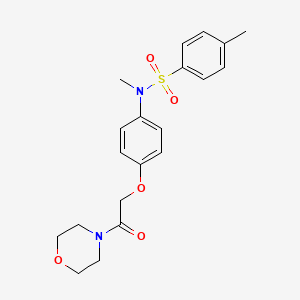
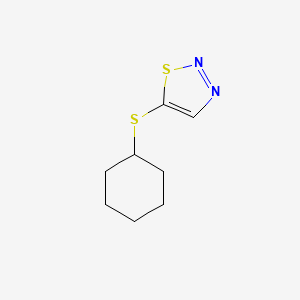
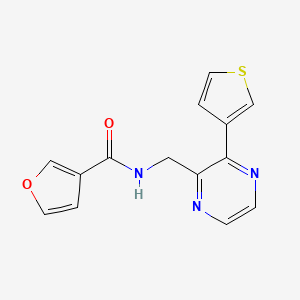
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)

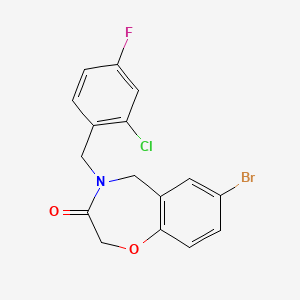
![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)
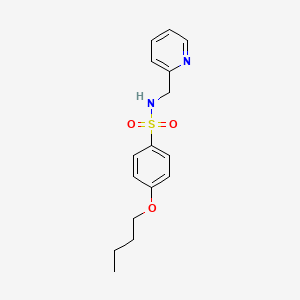

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2904764.png)
